3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine
Overview
Description
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine, commonly known as MDP2P, is a chemical compound that belongs to the class of organic compounds known as benzodioxepines. It is a colorless liquid that is used in the synthesis of various drugs and pharmaceuticals.
Mechanism of Action
The mechanism of action of MDP2P is not fully understood. However, it is believed to act as a precursor to the synthesis of various drugs and pharmaceuticals. It is converted to MDMA, MDA, and MDEA, which then act on the central nervous system to produce their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDP2P are not well understood. However, it is believed to act on the central nervous system to produce its effects. It is also believed to have some potential therapeutic benefits, although more research is needed in this area.
Advantages and Limitations for Lab Experiments
MDP2P has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research on MDP2P. One area of research is the development of new synthesis methods that are more efficient and less toxic. Another area of research is the investigation of the potential therapeutic benefits of MDP2P and its derivatives. Finally, more research is needed to understand the mechanism of action of MDP2P and its effects on the central nervous system.
Scientific Research Applications
MDP2P has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been used in the synthesis of drugs such as MDMA, MDA, and MDEA, which are commonly known as ecstasy.
properties
CAS RN |
19560-64-6 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-methylidene-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2 |
InChI Key |
BXQMNWLHBMJTGG-UHFFFAOYSA-N |
SMILES |
C=C1COC2=CC=CC=C2OC1 |
Canonical SMILES |
C=C1COC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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